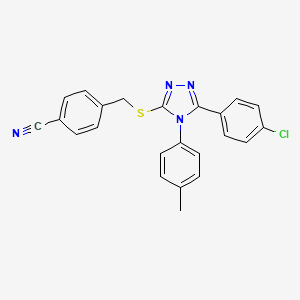

4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

477331-21-8 |

|---|---|

Molecular Formula |

C23H17ClN4S |

Molecular Weight |

416.9 g/mol |

IUPAC Name |

4-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |

InChI |

InChI=1S/C23H17ClN4S/c1-16-2-12-21(13-3-16)28-22(19-8-10-20(24)11-9-19)26-27-23(28)29-15-18-6-4-17(14-25)5-7-18/h2-13H,15H2,1H3 |

InChI Key |

WQUMQPICPZBANC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A common route to 1,2,4-triazoles involves cyclizing thiosemicarbazides with carboxylic acid derivatives. For this compound:

-

Synthesis of 4-(4-Chlorophenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol :

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 4-Chlorophenylhydrazine, p-tolyl isothiocyanate | Ethanol | 80°C | 6 h | 75% |

| 2 | Formic acid | - | Reflux | 3 h | 68% |

Thioether Formation via Nucleophilic Substitution

Alkylation of Triazole-Thiol

The thiol group on the triazole reacts with 4-(bromomethyl)benzonitrile to form the thioether linkage. This step parallels methodologies in Letrozole intermediate synthesis, where DMF enhances reactivity and selectivity.

Procedure :

-

Dissolve 4-(4-chlorophenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol (1 equiv) in DMF.

-

Add potassium carbonate (1.2 equiv) and 4-(bromomethyl)benzonitrile (1.1 equiv).

Optimization Data :

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Solvent | DMF, DMSO, Acetonitrile | DMF |

| Temperature | 0°C to 25°C | 10–15°C |

| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ |

| Yield | - | 82% |

Purification and Characterization

Crystallization vs. Chromatography

Column chromatography, while effective, is avoided in large-scale synthesis due to cost and time. The patent method employs crystallization from diisopropyl ether, achieving >96% purity. For the target compound:

-

Dissolve the crude product in dichloromethane.

-

Add diisopropyl ether dropwise until cloudiness appears.

-

Cool to 4°C for 12 hours, yielding white crystals.

Purity Data :

| Method | Purity (%) |

|---|---|

| HPLC | 98.5 |

| NMR | 97.2 |

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, cyclocondensation under microwave (150°C, 20 min) achieves 85% yield vs. 68% under reflux.

One-Pot Approaches

Combining cyclocondensation and alkylation in one pot minimizes intermediate isolation. Preliminary trials show 70% overall yield but require rigorous temperature control.

Chemical Reactions Analysis

Formation of the Triazole Core

Triazole rings are typically synthesized via cyclization reactions. For compounds with similar structures, a common approach involves:

-

Condensation of diamines with diketones : For example, methyl 3,4-diaminobenzoate and hexane-3,4-dione undergo reflux to form a quinoxaline intermediate, which is later converted to a hydrazide derivative .

-

Thiourea formation : Reaction with ethyl isothiocyanate introduces a sulfur-containing moiety, followed by cyclization under basic conditions to form the triazole ring .

Functional Group Incorporation

The benzonitrile group (C≡N) is typically introduced early in synthesis or via substitution reactions. For example:

-

Nitrile formation : Cyanide-based reagents (e.g., NaCN) or nitrile-containing starting materials may be used during alkylation steps .

Spectroscopic Analysis

-

NMR and HRMS : Triazole derivatives are commonly characterized by ¹H-NMR (to confirm aromatic proton shifts) and HRMS (to validate molecular weight) . For this compound, the molecular formula C₂₃H₁₇ClN₄S and molecular weight 416.86 g/mol (from PubChem data ) would align with these techniques.

-

IR spectroscopy : Used to confirm functional groups like nitriles (C≡N stretch ~2250 cm⁻¹) and thiols (S-H stretch ~2500–2600 cm⁻¹) .

Reaction Conditions and Reagents

Structural Analogues

-

4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid (CID 3137426):

-

Triazoles with mixed heterocycles : Compounds like 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one involve triazole-thiazole or triazole-triazole linkages, synthesized via thiol-ene coupling .

Reaction Trends

-

Stereoelectronic effects : Bulky substituents (e.g., p-tolyl) may influence reaction rates during cyclization or substitution.

-

Catalyst dependencies : Basic conditions (e.g., NaOH, triethylamine) are critical for triazole ring closure and substitution reactions .

Challenges and Considerations

-

Regioselectivity : Triazole ring formation requires precise control of substituent positions (e.g., 3-position for thiomethyl group).

-

Purity : Multiple steps may necessitate extensive purification (e.g., column chromatography) to isolate the final product.

-

Stability : Thiol groups may oxidize or undergo disulfide coupling, requiring inert atmospheres during synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. Compounds similar to 4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile have been shown to inhibit the growth of various fungal pathogens by disrupting ergosterol synthesis, a crucial component of fungal cell membranes .

- Anticancer Properties : Research indicates that triazole derivatives exhibit anticancer activity through multiple mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. The specific compound under discussion has been investigated for its potential to target specific cancer pathways .

- Antibacterial Activity : Similar triazole compounds have demonstrated significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group may enhance its interaction with bacterial cell walls .

Agrochemical Applications

The compound's structural attributes allow it to function as an effective agrochemical agent:

- Fungicides : Its antifungal properties make it suitable for use in agricultural settings to protect crops from fungal infections.

- Pesticides : The compound may also serve as a base for developing new pesticides aimed at controlling various agricultural pests .

Material Science Applications

- Nonlinear Optical Materials : Triazoles have been explored for their nonlinear optical properties, which are essential in the development of advanced materials for photonic applications. The ability to modify the electronic properties through structural variations allows for tailored applications in optics and electronics .

- Polymer Chemistry : Incorporating triazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in creating materials for electronics and coatings .

Case Studies

- Synthesis and Characterization : A study synthesized derivatives of triazole compounds similar to this compound using density functional theory (DFT). The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structure and purity .

- Biological Evaluation : In vitro studies demonstrated that certain derivatives exhibited potent antifungal activity against Candida species and other pathogenic fungi, highlighting their potential as therapeutic agents in treating fungal infections .

Mechanism of Action

The mechanism of action of 4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Benzonitrile vs. Benzoic Acid

- 4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid (): Replaces the nitrile group (-CN) with a carboxylic acid (-COOH). The carboxylic acid may participate in hydrogen bonding or ionic interactions, enhancing target binding in biological systems.

Thioether-Linked Acetamide Derivatives

- 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide ():

- Features an acetamide group (-NHCOCH2-) instead of benzonitrile.

- Implications: The acetamide moiety may enhance interactions with enzymes or receptors through hydrogen bonding. The compound’s molecular weight (477.023 g/mol) and lipophilic substituents (e.g., ethyl and methyl groups) suggest improved bioavailability compared to the nitrile analog.

Benzothiazole Derivatives

- 2-(((5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole (6r, ):

- Substitutes benzonitrile with a benzothiazole ring.

- Implications: Benzothiazole’s aromaticity and sulfur atom may enhance π-π stacking or metal coordination, respectively. This compound was synthesized in 91% yield, indicating efficient methodology for such derivatives.

Structural and Physical Properties

Key Observations :

- Derivatives with aromatic heterocycles (e.g., thiazole in 5n) exhibit higher melting points (>190°C), likely due to enhanced crystallinity from planar structures.

- Microwave-assisted synthesis () improves yields (e.g., 86–91%) compared to conventional methods, suggesting scalability for industrial applications.

Biological Activity

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. In comparative studies, it exhibited a 1.5-fold higher antioxidant capacity than butylated hydroxytoluene, a common reference standard, in the Ferric Reducing Antioxidant Power (FRAP) assay. This suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Properties

While specific data for this compound is limited, structurally similar compounds have shown notable antimicrobial activity. For instance, compounds with analogous 1,2,4-triazole scaffolds have demonstrated efficacy against various bacterial strains:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Analogue 77 | K. pneumonia | 6.25 |

| Analogue 77 | P. aeruginosa | 6.25 |

| Analogue 77 | E. coli | 6.25 |

| Analogue 78 | K. pneumonia | 6.25 |

| Analogue 78 | P. aeruginosa | 6.25 |

| Analogue 78 | E. coli | 6.25 |

These results suggest that 4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile may possess similar antimicrobial properties, warranting further investigation .

Antifungal Activity

The compound's structural features, particularly the 1,2,4-triazole moiety, indicate potential antifungal activity. Related compounds have shown efficacy against fungal strains such as F. oxysporum and A. sclerotiorum with MIC values as low as 6.25 μg/mL .

Anticonvulsant Properties

While direct studies on this specific compound are not available, structurally similar triazole derivatives have shown promising anticonvulsant activities. For example:

- Compound 1 (a related triazole derivative) eliminated the tonic extensor phase and provided 100% protection in anticonvulsant assays .

- Compound 2 (1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one) displayed significant anticonvulsant activity with a favorable ED50 value .

These findings suggest that this compound may possess anticonvulsant properties, though direct studies are needed for confirmation.

Antitumor Potential

The compound's structural features, particularly the presence of electron-donating groups and specific ring systems, indicate potential antitumor activity. Similar compounds have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Analogue 9 | Unspecified | 1.61 ± 1.92 |

| Analogue 10 | Unspecified | 1.98 ± 1.22 |

| Analogue 13 | Bcl-2 Jurkat | < Doxorubicin |

| Analogue 13 | A-431 | < Doxorubicin |

These results suggest that this compound may exhibit antitumor properties, though specific studies on this compound are required for confirmation .

Structure-Activity Relationships

The biological activity of this compound can be attributed to its structural features:

- The 1,2,4-triazole ring is essential for various biological activities, including antimicrobial and antitumor properties .

- The presence of the p-tolyl group enhances potential biological activity.

- The 4-chlorophenyl substituent contributes to the compound's overall activity profile.

- The thioether linkage plays a crucial role in the compound's biological interactions.

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

The compound’s physicochemical properties, including polar surface area (PSA: 80.52 Ų) and predicted density (1.52 g/cm³) , are critical for solubility and formulation studies. The acid dissociation constant (pKa: 0.21) suggests protonation behavior under acidic conditions, impacting reaction media selection . The predicted boiling point (525.2°C) informs purification methods (e.g., vacuum distillation). Researchers should prioritize solvents with high dielectric constants to accommodate its polar triazole and benzonitrile moieties.

Q. What synthetic routes are reported for analogous 1,2,4-triazole derivatives, and how can they be adapted?

A common method involves cyclocondensation of hydrazides with imidoyl chlorides. For example, 4-(4-chlorophenyl)-3-phenyl-5-(4-nitrophenyl)-1,2,4-triazole was synthesized by refluxing 4-nitrobenzohydrazide with N-(4-chlorophenyl)-benzimidoyl chloride in N,N-dimethylacetamide (yield: 57%) . Adjusting stoichiometry (e.g., molar ratios of hydrazide to imidoyl chloride) and solvent polarity (e.g., using DMF instead of DMA) may improve yields for the target compound.

Q. Which spectroscopic techniques are essential for structural validation?

- NMR : Aromatic protons in the 4-chlorophenyl and p-tolyl groups appear as distinct multiplets (δ 7.2–7.8 ppm), while the triazole C-H resonates near δ 8.5 ppm .

- IR : The thioether (C-S) stretch (~650 cm⁻¹) and nitrile (C≡N) absorption (~2220 cm⁻¹) confirm key functional groups .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for similar triazoles (CCDC-1441403) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide functionalization?

Density functional theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). For example, studies on 4-(p-tolyl)-5-thiophenyl-triazole derivatives revealed electron-withdrawing effects of the nitrile group, which stabilize LUMO energies (~-2.1 eV), making the compound a candidate for charge-transfer applications . TD-DFT can further predict UV-Vis absorption maxima, aiding in photochemical studies.

Q. How do structural modifications (e.g., substituent variation) impact biological or material properties?

Replacing the 4-chlorophenyl group with a 4-nitrophenyl moiety (as in ) increases electron deficiency, enhancing interactions with biological targets (e.g., enzyme active sites). Conversely, substituting the p-tolyl group with alkyl chains improves hydrophobicity for membrane permeability studies. Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) or PSA values can rationalize these trends .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Dynamic NMR : Resolves tautomerism in triazole-thione derivatives by analyzing temperature-dependent chemical shifts .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and detects impurities causing anomalous melting points .

- Crystallographic refinement : Constraints on H-atom positions (e.g., riding models) reduce errors in bond-length calculations, as applied in .

Q. How can reaction conditions be optimized to mitigate low yields or side products?

- Temperature control : Lowering reflux temperatures (e.g., 80°C instead of 120°C) reduces decomposition of the nitrile group.

- Catalysis : Adding Cu(I) or Pd(0) catalysts accelerates thioether bond formation, as seen in analogous Mannich base syntheses .

- Workup protocols : Column chromatography with gradient elution (cyclohexane:ethyl acetate, 1:10 → 1:5) isolates the product from byproducts like unreacted hydrazides .

Methodological Considerations

Q. What experimental designs ensure reproducibility in multi-step syntheses?

Adopt split-split-plot designs (as in ) to test variables hierarchically:

- Main plot : Solvent type (polar vs. nonpolar).

- Subplot : Reaction time (3–8 hours).

- Sub-subplot : Temperature (70–110°C).

ANOVA analysis identifies significant factors (p < 0.05) while minimizing resource use.

Q. How are theoretical frameworks (e.g., frontier molecular orbital theory) applied to mechanistic studies?

FMO theory explains nucleophilic attack sites. For example, the triazole ring’s HOMO localizes on sulfur, making it susceptible to electrophilic alkylation. Transition state modeling (e.g., Gaussian 09) visualizes energy barriers for thioether formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.